1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone
CAS No.: 1033463-42-1
Cat. No.: VC2304254
Molecular Formula: C12H12ClN3O
Molecular Weight: 249.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1033463-42-1 |
|---|---|
| Molecular Formula | C12H12ClN3O |
| Molecular Weight | 249.69 g/mol |
| IUPAC Name | 1-[1-[(4-chlorophenyl)methyl]-5-methyltriazol-4-yl]ethanone |
| Standard InChI | InChI=1S/C12H12ClN3O/c1-8-12(9(2)17)14-15-16(8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3 |
| Standard InChI Key | XNYJLMRHAZZUQC-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C(=O)C |
| Canonical SMILES | CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C(=O)C |
Introduction
Chemical Identity and Properties
1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone is characterized by a specific set of chemical identifiers and physical properties that define its molecular identity and behavior. The compound is assigned CAS number 1033463-42-1, allowing for its unambiguous identification in chemical databases and literature . Its molecular structure consists of a 1,2,3-triazole heterocycle with three specific substituents: a 4-chlorobenzyl group at the N1 position, a methyl group at the C5 position, and an acetyl (ethanone) group at the C4 position. This structural arrangement confers specific reactivity patterns and physicochemical properties to the molecule.
Basic Identification Data
The key identification parameters of the compound are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1033463-42-1 |
| Molecular Formula | C₁₂H₁₂ClN₃O |
| Molecular Weight | 249.69 g/mol |
| IUPAC Name | 1-[1-[(4-chlorophenyl)methyl]-5-methyltriazol-4-yl]ethanone |
| Melting Point | 98°C |
These fundamental properties establish the compound's identity and provide essential information for researchers working with this substance .
Structural Representation
The structural features of 1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone can be represented through various notations that enable precise chemical communication:
| Notation Type | Representation |
|---|---|
| SMILES | CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C(=O)C |
| InChI | InChI=1S/C12H12ClN3O/c1-8-12(9(2)17)14-15-16(8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3 |
| InChIKey | XNYJLMRHAZZUQC-UHFFFAOYSA-N |
These notations provide machine-readable representations of the compound's structure, facilitating database searches, computational analyses, and structural comparisons with related compounds.
Synthetic Methodologies
The synthesis of 1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone typically employs click chemistry approaches, which have revolutionized heterocyclic synthesis over the past two decades. The primary synthetic route involves the Huisgen cycloaddition reaction, a 1,3-dipolar cycloaddition between an azide and an alkyne component, forming the 1,2,3-triazole core structure.
General Synthetic Route
The synthesis typically proceeds through the following key steps:
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Formation of 4-chlorobenzyl azide from 4-chlorobenzyl halide and sodium azide
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Preparation of a suitable alkyne component containing the acetyl moiety
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring with desired substituents
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Purification to obtain the final product
This synthetic approach offers several advantages, including high regioselectivity, mild reaction conditions, and compatibility with various functional groups.
Reaction Conditions and Optimization
The efficiency of the synthesis depends on several factors that can be optimized:
| Parameter | Optimal Conditions |
|---|---|
| Catalyst | Cu(I) salts (e.g., CuI, CuBr) |
| Solvent | Water/alcohol mixtures or THF |
| Temperature | Room temperature to 50°C |
| Reaction Time | 6-24 hours |
| Additives | Base (e.g., triethylamine), reducing agents for Cu(II) precursors |
These reaction parameters can be adjusted to improve yield, purity, and reaction kinetics based on specific laboratory requirements.
Structural Characteristics
The structural features of 1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone contribute significantly to its chemical behavior and potential applications. The compound's structure combines several key functional elements that determine its reactivity profile and physicochemical properties.
Core Triazole Ring
The 1,2,3-triazole heterocycle forms the central structural element of the compound. This five-membered aromatic ring contains three adjacent nitrogen atoms in positions 1, 2, and 3, creating an electron-rich system with specific electronic properties . The triazole ring provides:
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Hydrogen bond acceptor capabilities through its nitrogen atoms
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Aromatic character contributing to molecular stability
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A rigid scaffold that positions other functional groups in specific spatial arrangements
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Potential interaction sites for biological targets
These properties make triazole-containing compounds valuable in medicinal chemistry and materials science applications.
Substituent Effects
The specific substituents attached to the triazole core modify its electronic and steric properties:
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The 4-chlorobenzyl group at N1:
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Increases lipophilicity
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Provides halogen bonding potential through the chlorine atom
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Adds conformational flexibility through the methylene linker
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Creates potential for π-stacking interactions
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The methyl group at C5:
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Contributes electron density to the triazole ring
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Provides a small hydrophobic interaction site
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Influences the electronic distribution within the triazole system
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The acetyl group at C4:
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Acts as a hydrogen bond acceptor
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Introduces carbonyl reactivity
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Creates an electrophilic site for potential transformations
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Modifies the electronic properties of the triazole ring
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These structural features collectively determine the compound's physical properties, chemical reactivity, and biological activity potential .
Physical and Chemical Properties
The physical and chemical properties of 1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone influence its handling, storage, and applications in various research contexts.
Physical Properties
The compound exhibits the following physical characteristics:
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | Not specified in literature |
| Melting Point | 98°C |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, chloroform, methanol) |
| Stability | Generally stable under normal conditions |
These properties affect practical aspects of working with the compound, including storage considerations and experimental design .
Chemical Reactivity
The reactivity of the compound is determined by its functional groups:
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The 1,2,3-triazole ring:
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Stable to oxidation, reduction, and hydrolysis
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Resistant to metabolic degradation
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Can participate in coordination with metal ions through nitrogen atoms
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The acetyl group:
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Susceptible to nucleophilic addition
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Can undergo condensation reactions
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Potential site for reduction to alcohol or oxidation
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The 4-chlorophenyl moiety:
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Can participate in halogen exchange reactions
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Potential for metal-catalyzed cross-coupling reactions
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Electron-withdrawing effect on the benzyl system
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These reactivity patterns make the compound versatile for further chemical modifications in synthetic applications.
| Precaution Category | Recommended Measures |
|---|---|
| Personal Protective Equipment | Wear protective gloves, lab coat, eye protection |
| Engineering Controls | Use in well-ventilated area or fume hood |
| Handling | Avoid breathing dust/vapors; wash thoroughly after handling |
| Storage | Store in tightly closed container in cool, well-ventilated place |
| Emergency Response | Have eyewash and safety shower available |
These precautions help minimize exposure risks and ensure safe laboratory operations .
Comparative Analysis with Related Compounds
Comparing 1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone with structurally related compounds provides insight into structure-property relationships and potential applications.
Comparison with Other Triazole Derivatives
The table below compares key features of the target compound with related triazole derivatives:
These structural variations lead to differences in physical properties, electronic distribution, and potential biological activities, highlighting the impact of subtle structural modifications on compound behavior .
Structure-Activity Relationships
The structural variations among these related compounds can significantly influence their properties and activities:
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The presence of the chlorine atom on the benzyl group:
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Increases lipophilicity
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Creates potential for halogen bonding
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May enhance membrane permeability
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Can affect metabolic stability
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The methylene linker between the triazole and the aromatic ring:
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Provides conformational flexibility
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Alters the spatial arrangement of the aromatic group
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Modifies the electronic influence of the aromatic substituent on the triazole
-
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The methyl substituent at the C5 position:
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Influences the electronic distribution within the triazole ring
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Affects the reactivity of the C4 position
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May impact biological target interactions
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These structure-activity relationships provide valuable insights for the design of new compounds with optimized properties for specific applications .
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